Hydroxyproline palmitamide

Descripción general

Descripción

Hydroxyproline palmitamide is a bioactive chemical . It is based on the amino acid proline (pyrrolidine-2-carboxylic acid). Amides are generally conversion products of carbonic acids (carboxylic acids, mostly fatty acids) or other acids with nitrogen compounds .

Molecular Structure Analysis

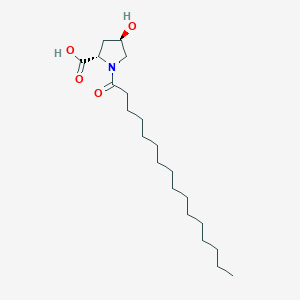

The molecular formula of Hydroxyproline palmitamide is C21H39NO4 . The molecular weight is 369.5 g/mol . The IUPAC name is (2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid .

Physical And Chemical Properties Analysis

The exact mass of Hydroxyproline palmitamide is 369.29 g/mol . The molecular weight is 369.540 . The elemental analysis shows that it contains C, 68.25; H, 10.64; N, 3.79; O, 17.32 .

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Hydroxyproline is an industrially important compound with applications in the pharmaceutical industry . It’s used as an intermediate for pharmaceutical synthesis . For instance, trans-4-Hydroxy-l-proline has been used for synthesizing N-acetyl-trans-4-l-Hyp (oxaceprol), an anti-inflammatory agent .

Nutrition Industry

In the nutrition industry, supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This new knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

Cosmetic Industry

Hydroxyproline palmitamide is used in the cosmetic industry for skin conditioning . It maintains the skin in good condition and is an ingredient in skincare products .

Enzymatic Reactions

Hydroxyproline plays a significant role in enzymatic reactions. Proline hydroxylases serve as powerful tools for selective l-proline hydroxylation . Hydroxyproline epimerase converts l-hydroxyproline into d-hydroxyproline .

Microorganisms

Microbial and enzymatic processes have been developed to produce various hydroxyprolines . Engineered Escherichia coli are a robust platform for hydroxyproline production .

Hydroxyproline-Containing Proteins

Hydroxyproline-containing proteins (HCPs) play important roles in the growth and development of higher plants . Many hydroxyproline-rich glycoproteins (HRGPs), including Arabinogalactan proteins (AGPs), extensins (EXTs), and proline-rich proteins (PRPs), are identified as HCPs .

Mecanismo De Acción

Target of Action

Hydroxyproline palmitamide, also known as Cetylhydroxyproline Palmitamide , is a pseudo-ceramide that is similar to Ceramide 2 in structure and activity . Ceramides are super important lipids in the outer layer of the skin . Therefore, the primary targets of Hydroxyproline palmitamide are likely to be the cells in the skin where it helps in maintaining a healthy skin barrier and repairing damaged skin or hair .

Mode of Action

It is known that hydroxyproline, a component of hydroxyproline palmitamide, enhances ifn-g-induced pd-l1 expression in multiple relevant myeloid and cancer cell types . This suggests that Hydroxyproline palmitamide might interact with its targets (skin cells) and enhance their response to certain stimuli, leading to changes in their behavior or function.

Biochemical Pathways

Hydroxyproline, a component of Hydroxyproline palmitamide, is involved in several biochemical pathways. It is formed from the post-translational hydroxylation of proteins, primarily collagen . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .

Pharmacokinetics

It is known that hydroxyproline, a component of hydroxyproline palmitamide, is catabolized in animals . Nearly 90% of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . This suggests that Hydroxyproline palmitamide might also be metabolized in a similar manner, affecting its bioavailability.

Result of Action

Hydroxyproline palmitamide, being similar to Ceramide 2 in structure and activity, is claimed to be a great ingredient for a healthy skin barrier or to repair damaged skin or hair . Hydroxyproline, a component of Hydroxyproline palmitamide, enhances IFN-g-induced PD-L1 expression and inhibits autophagy . Since PD-L1 expression in the tumor microenvironment leads to evasion of host immunity, Hydroxyproline in fibrotic tumors may contribute to immune suppression .

Action Environment

Environmental factors can influence the action of Hydroxyproline palmitamide. For instance, proline, a component of Hydroxyproline palmitamide, has been found to play a defensive role in plants under environmental stress . Several reports have been developed about a correlation between the content of proline and plant resistance to unfavorable environmental factors . Therefore, it is plausible that environmental factors might also influence the action, efficacy, and stability of Hydroxyproline palmitamide.

Propiedades

IUPAC Name |

(2S,4R)-1-hexadecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-18(23)16-19(22)21(25)26/h18-19,23H,2-17H2,1H3,(H,25,26)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHSPJGTSWHUTH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194573 | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyproline palmitamide | |

CAS RN |

41736-92-9 | |

| Record name | (4R)-4-Hydroxy-1-(1-oxohexadecyl)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41736-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041736929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FB378T0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)